molecular formula C8H13IO4 B3031558 5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 50600-39-0

5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No. B3031558
CAS RN: 50600-39-0
M. Wt: 300.09 g/mol
InChI Key: DCKHXMRAJOEGMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting with specific tetrahydropterine derivatives and investigating the chemical behavior of functional groups, such as the 5-formyl group, to achieve the desired modifications. For instance, a new synthesis route for 5,6,7-trimethyl-5,6,7,8-tetrahydropterine is described, which could provide insights into the synthetic strategies that might be applicable to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and, in some cases, single crystal X-ray analysis. These methods are crucial for confirming the structure of synthesized compounds and for understanding their three-dimensional arrangement, which is essential for predicting reactivity and interaction with other molecules .

Chemical Reactions Analysis

The papers discuss the reactivity of tetrahydrofuro compounds under various conditions. For example, the acid-catalyzed formation of degradation products from 3-hydroxy-5,6-epoxy-β-ionol and the unexpected dimerization of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine by acidic hydrolysis are reported. These reactions highlight the potential reactivity of the 5-(Iodomethyl) group in the compound of interest when exposed to similar conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol" are not directly reported, the properties of similar compounds can be inferred. For example, the identification of diastereomers and enantiomers of a related compound and their characterization through retention data and spectral analysis can provide a basis for understanding the physical properties such as solubility, boiling point, and optical activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO4/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKHXMRAJOEGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CI)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964839
Record name 5-Deoxy-5-iodo-1,2-O-(1-methylethylidene)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

CAS RN

50600-39-0
Record name NSC74244
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Deoxy-5-iodo-1,2-O-(1-methylethylidene)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

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